5-Amino-2-methanesulfonyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
Overview
Description
5-Amino-2-methanesulfonyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes an amino group, a methanesulfonyl group, and a carboxylic acid group attached to a tetrahydroisoquinoline core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-methanesulfonyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline ring.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonation, using reagents such as methanesulfonyl chloride in the presence of a base like triethylamine.
Amination and Carboxylation: The amino group can be introduced through nucleophilic substitution reactions, while the carboxylic acid group can be added via carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the methanesulfonyl group, converting it to a methyl group.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Methyl-substituted derivatives.
Substitution Products: Various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-amino-2-methanesulfonyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development. Studies focus on its interactions with biological targets and its effects on cellular processes.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its derivatives may serve as active pharmaceutical ingredients or intermediates in the synthesis of other drugs.
Mechanism of Action
The mechanism of action of 5-amino-2-methanesulfonyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to therapeutic effects. The exact pathways and molecular interactions depend on the specific biological context and the nature of the disease being targeted.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid: Lacks the methanesulfonyl group, which may affect its biological activity.
2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid: Lacks the amino group, potentially altering its reactivity and applications.
5-Amino-2-methanesulfonyl-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group, which may influence its solubility and pharmacokinetics.
Uniqueness
The presence of both the methanesulfonyl and carboxylic acid groups in 5-amino-2-methanesulfonyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
5-amino-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-18(16,17)13-5-4-8-7(6-13)2-3-9(10(8)12)11(14)15/h2-3H,4-6,12H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNILEWTJOBRDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)C=CC(=C2N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1281581-64-3 | |
Record name | 5-amino-2-methanesulfonyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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